2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine dihydrochloride
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Overview
Description
2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine dihydrochloride is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine dihydrochloride typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. For example, the reaction of 2-aminophenol with acetic anhydride can yield 2-methyl-1,3-oxazole.
Substitution Reactions: The phenyl group can be introduced via a substitution reaction using phenyl halides and appropriate catalysts.
Amine Introduction: The ethan-1-amine group can be introduced through a nucleophilic substitution reaction.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Phenyl halides with catalysts like palladium or copper.
Major Products
Oxidation: Oxidized derivatives of the oxazole ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted oxazole derivatives with various functional groups.
Scientific Research Applications
2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanol: Similar structure but with an alcohol group instead of an amine.
5-methyl-2-phenyl-1,3-oxazole: Lacks the ethan-1-amine group.
2-phenyl-1,3-oxazole: Lacks the methyl group.
Uniqueness
2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine dihydrochloride is unique due to the presence of both the oxazole ring and the ethan-1-amine group, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.2ClH/c1-9-11(7-8-13)14-12(15-9)10-5-3-2-4-6-10;;/h2-6H,7-8,13H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFQIBOJGXVWRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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